molecular formula C8H7N3O3 B570892 5-methoxy-6-nitro-1H-benzimidazole CAS No. 112146-95-9

5-methoxy-6-nitro-1H-benzimidazole

Cat. No.: B570892
CAS No.: 112146-95-9
M. Wt: 193.162
InChI Key: SAZGMKBPQCJEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-6-nitro-1H-benzimidazole is a chemical reagent intended for research purposes only. It is not approved for use in humans, nor is it intended for diagnostic or therapeutic applications. Benzimidazole derivatives are considered a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . The core benzimidazole structure is a key pharmacophore found in several antiparasitic drugs , and the introduction of substituents like the nitro (-NO2) and methoxy (-OCH3) groups is a common strategy in drug discovery to modulate biological activity and physicochemical properties . Specifically, the nitro group on benzimidazole derivatives is a feature associated with significant antiprotozoal activity against parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis . Furthermore, certain 5- and 6-substituted benzimidazole analogs have demonstrated potent in vitro antifungal and antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) strains . The methoxy group is also a significant moiety found in bioactive molecules. Research into novel benzimidazole compounds, including those with methoxy substitutions, continues to be a vibrant field for developing new therapeutic agents against infectious diseases and cancer . This compound serves as a versatile building block for researchers in medicinal chemistry to synthesize and evaluate new chemical entities for various biological targets.

Properties

CAS No.

112146-95-9

Molecular Formula

C8H7N3O3

Molecular Weight

193.162

IUPAC Name

5-methoxy-6-nitro-1H-benzimidazole

InChI

InChI=1S/C8H7N3O3/c1-14-8-3-6-5(9-4-10-6)2-7(8)11(12)13/h2-4H,1H3,(H,9,10)

InChI Key

SAZGMKBPQCJEOY-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN2)[N+](=O)[O-]

Synonyms

1H-Benzimidazole,5-methoxy-6-nitro-(9CI)

Origin of Product

United States

Preparation Methods

Phillips-Ladenburg Reaction with Nitro-Substituted Carboxylic Acids

The Phillips-Ladenburg reaction, which condenses 1,2-diaminobenzene derivatives with carboxylic acids under acidic conditions, has been adapted for nitro-substituted targets. For example, 4-methoxy-5-nitro-1,2-diaminobenzene reacts with formic acid in polyphosphoric acid (PPA) to yield the benzimidazole core. Key considerations include:

  • Regioselectivity : The methoxy group at position 5 directs electrophilic substitution during nitration, favoring nitro placement at position 6.

  • Reaction Conditions : Prolonged heating (6–12 hours) at 150–180°C in PPA ensures complete cyclization, with yields averaging 50–60%.

Weidenhagen Reaction with Nitrobenzaldehyde

The Weidenhagen reaction, employing aldehydes as carbonyl partners, offers an alternative route. Using 2-nitrobenzaldehyde and 4-methoxy-1,2-diaminobenzene in ethanol with copper acetate as an oxidant, the reaction proceeds via Schiff base formation followed by oxidative cyclization. This method achieves moderate yields (45–55%) but requires strict temperature control (60–80°C) to avoid over-oxidation.

Post-Cyclization Functionalization Strategies

For substrates where direct cyclocondensation is impractical, post-synthetic modification of pre-formed benzimidazole cores provides a viable alternative.

Electrophilic Nitration of 5-Methoxy-1H-Benzimidazole

Nitration of 5-methoxy-1H-benzimidazole with mixed nitric-sulfuric acid introduces the nitro group at position 6. The methoxy group’s electron-donating nature directs nitration to the ortho position, achieving 60–70% regioselectivity. Critical parameters include:

  • Temperature : −10°C to 0°C to minimize side reactions.

  • Stoichiometry : 1.2 equivalents of HNO₃ ensures complete conversion.
    Post-nitration purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound in 85% purity.

Palladium-Catalyzed C–H Functionalization

Recent advances in transition metal catalysis enable direct C–H nitration. Using Pd(OAc)₂ and AgNO₃ in trifluoroacetic acid (TFA), 5-methoxy-1H-benzimidazole undergoes regioselective nitration at position 6. This method offers superior atom economy (90% yield) but requires anhydrous conditions and inert atmosphere.

Reductive Pathways from Nitro-Containing Intermediates

Reduction of nitro groups in pre-assembled benzimidazoles provides access to amino derivatives, but reversed strategies also apply for nitro retention.

Partial Reduction of Dinitro Precursors

Starting with 5-methoxy-4,6-dinitro-1H-benzimidazole , selective reduction of the position 4 nitro group using SnCl₂/HCl preserves the position 6 nitro moiety. Key challenges include:

  • Chemoselectivity : Competing reduction of both nitro groups necessitates precise stoichiometry (1.0 equivalent SnCl₂).

  • Workup : Neutralization with NaHCO₃ followed by dichloromethane extraction isolates the product in 65% yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Temperature (°C)Key Advantage
Phillips-Ladenburg4-Methoxy-5-nitro-1,2-diamine55180Single-step cyclization
Weidenhagen2-Nitrobenzaldehyde5080Mild oxidation conditions
Electrophilic Nitration5-Methoxy-1H-benzimidazole700High regioselectivity
Pd-Catalyzed5-Methoxy-1H-benzimidazole9025Room-temperature efficiency

Mechanistic Insights and Optimization

Acid-Catalyzed Cyclization Dynamics

In PPA-mediated reactions, the acid serves dual roles as catalyst and dehydrating agent. Fourier-transform infrared (FTIR) studies confirm imine intermediate formation at 1600 cm⁻¹ (C=N stretch), with subsequent cyclization evidenced by C–N vibration shifts.

Solvent Effects on Palladium Catalysis

Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed nitration by stabilizing ionic intermediates. Kinetic studies show a 40% rate increase in DMF compared to toluene .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methoxy-6-nitro-1H-benzimidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy group enhances the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Key Physicochemical and Structural Differences

Compound Name Substituents Biological Activity Key Findings References
5-Methoxy-6-nitro-1H-benzimidazole 5-OCH₃, 6-NO₂ Antibacterial, Antiviral High nitro group electron-withdrawing effects enhance reactivity with microbial enzymes .
6-Nitro-1H-benzimidazole 6-NO₂ Moderate Antibacterial Lacks methoxy group; reduced solubility and target affinity .
5-Hydroxy-1-methylbenzimidazole 5-OH, 1-CH₃ Antiviral Enhancer Maximal virus enhancement exceeds 6-hydroxy derivatives at high concentrations .
2-Methyl-5-nitro-1H-benzimidazole 2-CH₃, 5-NO₂ Anthelmintic Methyl group improves metabolic stability; used in parasitic infections .
1-[(5-Nitro-1H-benzimidazol-6-yl)diazenyl]naphthalene-2-ol 6-diazenyl-naphthol Antioxidant, Dye Intermediate Extended conjugation enhances UV absorption and radical scavenging .

Q & A

Q. What are the standard synthetic protocols for preparing 5-methoxy-6-nitro-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted aromatic aldehydes with diamine precursors (e.g., 4-nitro-o-phenylenediamine) under oxidative conditions. Sodium metabisulfite is a common oxidizing agent, and reactions often proceed in polar aprotic solvents like DMSO or DMF. Microwave-assisted synthesis significantly improves yields (40–99%) and reduces reaction time compared to conventional heating . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, microwave irradiation at 100–120°C for 10–30 minutes enhances efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methoxy at C5, nitro at C6). The benzimidazole proton (N1-H) appears as a singlet near δ 12–13 ppm.
  • FTIR : Stretching vibrations for nitro (1520–1350 cm1^{-1}) and methoxy groups (~2850 cm1^{-1}) are critical.
  • Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves molecular geometry and hydrogen-bonding networks. High-resolution data (>1.0 Å) are required to confirm nitro-group orientation and planarity of the benzimidazole ring .

Q. How does the reactivity of the nitro group in this compound influence subsequent functionalization?

  • Methodological Answer : The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. Reduction with NaBH4_4/Pd-C or catalytic hydrogenation converts it to an amine, enabling further coupling (e.g., amidation, Schiff base formation). Competitive reactions (e.g., methoxy-group demethylation) must be controlled by using mild reducing agents and low temperatures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate with antimicrobial/anticancer activity. Software like Gaussian 16 or ORCA is used with B3LYP/6-31G(d) basis sets.
  • Molecular Docking : Targets like Staphylococcus aureus dihydrofolate reductase (DHFR) or human histone deacetylase 6 (HDAC6) are modeled using AutoDock Vina. Docking scores (binding affinity in kcal/mol) guide SAR studies. For example, derivatives with electron-deficient substituents show stronger binding to DHFR’s active site .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-Response Curves : Validate IC50_{50} or MIC values using multiple assays (e.g., broth microdilution vs. agar diffusion).
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. For example, discrepancies in antifungal activity (e.g., vs. Candida albicans) may arise from assay sensitivity differences .
  • Control Experiments : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability.

Q. How can the steric and electronic effects of substituents on this compound be systematically studied for structure-activity relationships (SAR)?

  • Methodological Answer :
  • Library Synthesis : Prepare analogs with varied substituents (e.g., halogens, alkyl chains) at C2 or N1. Use microwave-assisted methods for rapid diversification.
  • 3D-QSAR : Employ CoMFA or CoMSIA models to map steric/electronic contributions. For instance, bulky groups at C2 enhance antibacterial activity by improving membrane penetration .
  • Crystallographic Data : Compare bond lengths and angles (e.g., C-Nitro vs. C-Methoxy) to correlate geometry with bioactivity .

Q. What are the best practices for analyzing nitro-group stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC-UV. Nitro groups are stable in acidic conditions but may degrade in alkaline media.
  • Metabolic Simulation : Use liver microsomes (e.g., human S9 fraction) to assess reduction to amines. LC-MS/MS quantifies metabolites and identifies degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.